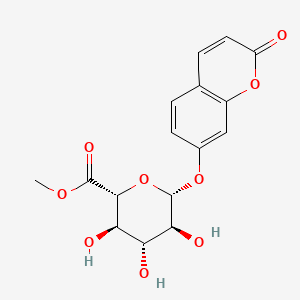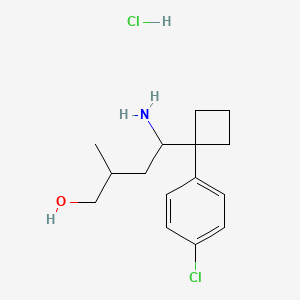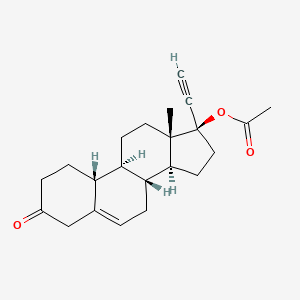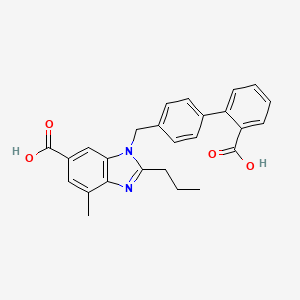
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
Overview
Description
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is a derivative of Telmisartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is structurally modified to enhance its pharmacological properties and potentially reduce side effects. The modification involves the removal of the 1-methyl-2-benzimidazolyl group and the addition of a carboxy group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the core structure of Telmisartan.
Functional Group Modification: The 1-methyl-2-benzimidazolyl group is removed through a series of reactions, often involving selective deprotection and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carboxy group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on the pharmacological properties of angiotensin II receptor antagonists.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Research focuses on its potential therapeutic applications, including its efficacy in treating hypertension and other cardiovascular diseases.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals with improved safety and efficacy profiles.
Mechanism of Action
The mechanism of action of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan involves its interaction with angiotensin II receptors. By blocking these receptors, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Similar Compounds
Telmisartan: The parent compound, used as a reference for comparison.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: A compound with comparable pharmacological properties but different structural features.
Uniqueness
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is unique due to its structural modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. The removal of the 1-methyl-2-benzimidazolyl group and the addition of a carboxy group can potentially enhance its receptor binding affinity and reduce side effects compared to similar compounds.
Properties
IUPAC Name |
3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWHGXBWUBIPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237043 | |
| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884330-12-5 | |
| Record name | Telmisartan impurity E [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884330125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-DES(1-METHYL-2-BENZIMIDAZOLYL)-6-CARBOXY TELMISARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J26V3NR17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


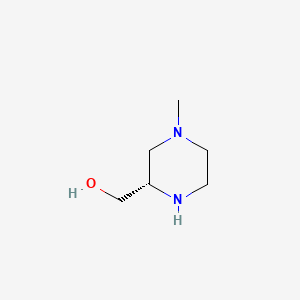
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)
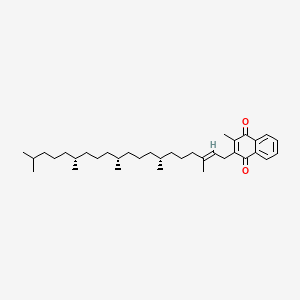

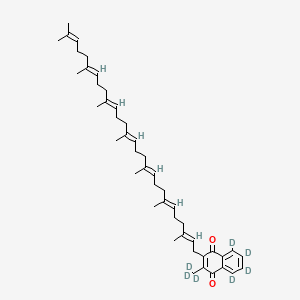
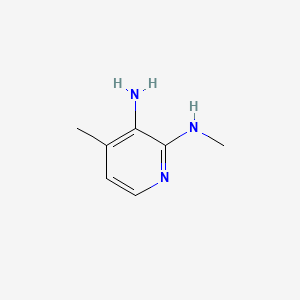
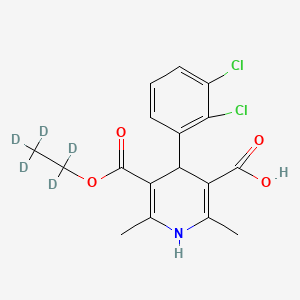
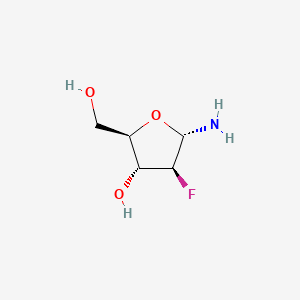
![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)
